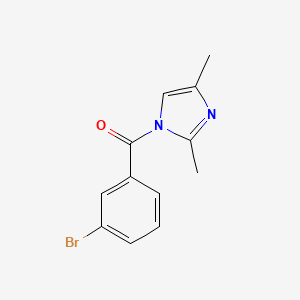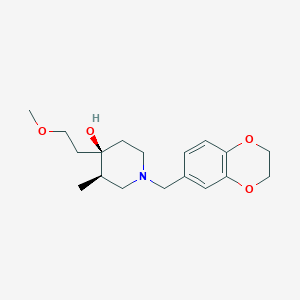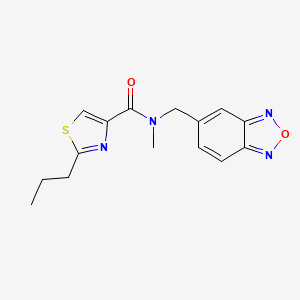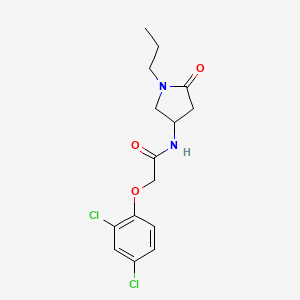
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole, also known as BMDI, is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicinal chemistry. BMDI belongs to the imidazole class of compounds and is known to possess a variety of biochemical and physiological effects. In
科学研究应用
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been the subject of scientific research due to its potential use in the field of medicinal chemistry. It has been shown to possess antitumor activity, and studies have been conducted to investigate its potential as a chemotherapeutic agent. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of bacteria and fungi.
作用机制
The exact mechanism of action of 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Furthermore, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole in lab experiments is its relatively simple synthesis method. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, one limitation of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole. One area of interest is investigating its potential as a chemotherapeutic agent. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, further studies could investigate its potential as an antimicrobial agent, as well as its anti-inflammatory properties. Finally, research could be conducted to better understand its mechanism of action, which could lead to the development of more effective treatments based on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
合成方法
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can be synthesized by reacting 3-bromobenzoyl chloride with 2,4-dimethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, where the 3-bromobenzoyl chloride reacts with the nitrogen atom of the imidazole ring to form 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
属性
IUPAC Name |
(3-bromophenyl)-(2,4-dimethylimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-15(9(2)14-8)12(16)10-4-3-5-11(13)6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGNLLOXGGDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)
![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)

![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)

![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)
![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)


![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)